molecular formula C17H16BrN3O2 B2791880 N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 1260919-91-2

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2791880
CAS No.: 1260919-91-2
M. Wt: 374.238
InChI Key: JJQKIIAMLVIQLT-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 4-amino group, a 4-bromo-3-methylphenyl group, and two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Substitution Reactions: The introduction of the 4-amino group and the 4-bromo-3-methylphenyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinazoline with 4-bromo-3-methylaniline in the presence of a base like potassium carbonate can yield the desired product.

    Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: As a probe to study the interactions of quinazoline derivatives with biological targets such as enzymes and receptors.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinazoline core.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Another compound with a similar 4-bromo-3-methylphenyl group but a different core structure.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: A compound with a similar bromine substitution but different functional groups and core structure.

Uniqueness

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the 4-amino group, 4-bromo-3-methylphenyl group, and two methoxy groups at the 6 and 7 positions contributes to its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKIIAMLVIQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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